molecular formula C9H9N3O B3244514 N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine CAS No. 16219-33-3

N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine

Cat. No.: B3244514
CAS No.: 16219-33-3
M. Wt: 175.19 g/mol
InChI Key: ASCRDDKMHIKBII-UHFFFAOYSA-N
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Description

N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine (CAS 55983-96-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features the 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its versatile biological activities and its role as a bioisostere for ester and amide functionalities . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research into 1,2,4-oxadiazole derivatives has revealed a broad spectrum of pharmacological activities, positioning them as promising candidates for multiple disease targets . Notably, structural analogs of this amine have demonstrated potent antidepressant activity in preclinical models, such as the forced swim test (FST) and tail suspension test (TST), which are standard behavioral assays for screening antidepressant efficacy . The mechanism is thought to involve the modulation of monoamine neurotransmission and the N-methyl-D-aspartate (NMDA) receptor complex, a promising non-monoaminergic target for depression . Furthermore, the 1,2,4-oxadiazole nucleus is a core structure in probes investigating anticancer mechanisms. Derivatives can be designed to inhibit specific cancer biological targets, such as thymidylate synthase, topoisomerase II, and various kinases, leading to antiproliferative effects in malignant cells . Researchers utilize this compound to synthesize more complex molecules for screening against a panel of cancer cell lines and for elucidating novel pathways in oncogenesis . Product Use Disclaimer: This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCRDDKMHIKBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16219-33-3
Record name N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine
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Synthetic Methodologies and Chemical Transformations of N Methyl 3 Phenyl 1,2,4 Oxadiazol 5 Amine

Established Synthetic Routes to the 1,2,4-Oxadiazol-5-amine Core

The synthesis of the 1,2,4-oxadiazole (B8745197) ring is a well-documented field in heterocyclic chemistry. These methods primarily focus on the formation of the five-membered ring from acyclic precursors, with the substituents at the C3 and C5 positions being introduced either before or during the cyclization event.

The most conventional and widely utilized approach for synthesizing 1,2,4-oxadiazoles involves the use of amidoximes as key starting materials or intermediates. nih.govresearchgate.net This strategy typically involves two main steps: the O-acylation of an amidoxime followed by an intramolecular cyclodehydration. mdpi.comresearchgate.net

The general process begins with the acylation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or ester. researchgate.netnih.gov This reaction forms an O-acylamidoxime intermediate. Subsequent heating of this intermediate, often in the presence of a base or a dehydrating agent, induces cyclization and elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring. nih.govnih.gov The choice of catalyst and reaction conditions can be crucial for the efficiency of the cyclization step. For instance, tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for the cyclization of O-acylamidoximes, significantly reducing reaction times. nih.gov

The versatility of this method is a major advantage, as a wide variety of substituents can be introduced at the C3 and C5 positions of the oxadiazole ring by simply changing the starting amidoxime and the acylating agent, respectively. nih.gov

Table 1: Examples of Reagents Used in Amidoxime Cyclization

Amidoxime Precursor Acylating/Coupling Agent Catalyst/Conditions Product Type
Aryl/Alkyl Amidoximes Acyl Chlorides Pyridine or TBAF 3,5-Disubstituted-1,2,4-oxadiazoles
Aryl/Alkyl Amidoximes Carboxylic Anhydrides Heat 3,5-Disubstituted-1,2,4-oxadiazoles
Aryl/Alkyl Amidoximes Carboxylic Acids / EDC.HCl Heat 3,5-Disubstituted-1,2,4-oxadiazoles

To improve efficiency and simplify purification, numerous one-pot synthetic procedures have been developed. ias.ac.in These methods circumvent the need to isolate the intermediate O-acylamidoxime. nih.gov In a typical one-pot reaction, the amidoxime, the carboxylic acid (or its derivative), and the coupling/cyclizing agent are all combined in a single reaction vessel. ias.ac.in

Carbodiimides, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), are frequently used as coupling agents in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. nih.gov The carbodiimide activates the carboxylic acid, facilitating the O-acylation of the amidoxime. The resulting intermediate then undergoes cyclization to form the oxadiazole ring. nih.gov This method is valued for its mild reaction conditions and broad functional group tolerance.

The synthesis of 5-amino-1,2,4-oxadiazoles, the parent scaffold of the title compound, can be achieved using cyanogen halides (like cyanogen bromide) or cyanamides. researchgate.netlincoln.ac.uk One strategy involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an amidoxime or hydroximoyl chloride) with a cyanamide. This approach directly installs the amine functionality at the C5 position of the ring. The reaction between an amidoxime and cyanogen bromide can also lead to the formation of 5-amino-1,2,4-oxadiazoles, providing a direct route to this important subclass of heterocycles.

Targeted Synthesis of N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine: Specific Reaction Pathways and Conditions

The specific synthesis of this compound requires the strategic selection of precursors that will furnish the phenyl group at C3 and the N-methylamine group at C5.

The construction of this compound logically proceeds from two key precursors: one to provide the C3-phenyl moiety and the other for the C5-N-methylamine group.

C3-Phenyl Precursor : The most common and direct precursor for the 3-phenyl group is benzamidoxime . This intermediate is readily synthesized from the reaction of benzonitrile (B105546) with hydroxylamine, often in the presence of a base like potassium carbonate or sodium carbonate. nih.gov

C5-N-methylamine Precursor : To install the N-methylamine at the C5 position, a reagent containing a cyano group attached to a methylamino group or a precursor that can be converted to it is required. A direct approach involves the reaction of benzamidoxime with N-methylcyanamide . An alternative pathway is the reaction of benzamidoxime with an electrophilic cyanating agent like cyanogen bromide , followed by reaction with methylamine .

A plausible synthetic route involves the base-mediated reaction of benzamidoxime with a suitable reagent like N-cyanomethyl-pyridinium chloride, followed by displacement with methylamine, or more directly, a cycloaddition reaction between a nitrile oxide derived from benzamidoxime and N-methylcyanamide. lincoln.ac.uk

The synthesis of 1,2,4-oxadiazoles from amidoximes is characterized by high regioselectivity. researchgate.net The reaction mechanism dictates the final arrangement of atoms in the heterocyclic ring.

In the reaction between an amidoxime (R-C(NH₂)=NOH) and an acylating agent (R'-COX), the acylation occurs on the hydroxylamino oxygen, not the nitrogen, to form the O-acylamidoxime intermediate (R-C(NH₂)=N-O-COR'). researchgate.net During the subsequent thermal or base-catalyzed cyclodehydration, the amino nitrogen of the amidoxime moiety attacks the electrophilic carbonyl carbon of the acyl group. This intramolecular nucleophilic attack and subsequent dehydration lead specifically to the 1,2,4-oxadiazole isomer, where the carbon from the amidoxime becomes C3 and the carbon from the acylating agent becomes C5. researchgate.netorganic-chemistry.org

Table 2: Regiochemical Outcome of Amidoxime Cyclization

Amidoxime Fragment Acylating Agent Fragment Resulting Ring Position
R-C (=NOH)NH₂ R'-C OX C3

This inherent pathway ensures that the reaction of benzamidoxime with a suitable "C1" synthon (like a cyanamide derivative) will place the phenyl group exclusively at the C3 position and the subsequent amino group at the C5 position. Chemoselectivity is also a key consideration, ensuring that the desired functional groups react preferentially. For instance, in the coupling of benzamidoxime and a carboxylic acid using a carbodiimide, the reagents are chosen to ensure the selective formation of the O-acyl bond without promoting side reactions.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including this compound, typically proceeds through the cyclization of O-acyl amidoxime intermediates. sci-hub.stresearchgate.net A common and versatile route involves the reaction of an amidoxime (in this case, benzamidoxime) with a reagent that provides the C(5) carbon and its substituent. For a 5-amino substituted oxadiazole, this often involves reaction with cyanogen bromide or similar reagents followed by reaction with the desired amine.

Optimization of these synthetic routes focuses on several key parameters to maximize yield and purity while minimizing reaction times and by-product formation. Key areas for optimization include the choice of solvent, base, temperature, and coupling agents. For instance, in related syntheses of 5-amino-1,2,4-oxadiazoles, microwave irradiation has been successfully employed to accelerate the reaction, with conditions such as 120°C for 10 minutes in a solvent like DMF proving effective for cyclization. mdpi.com

The efficiency of the process can be significantly impacted by the nature of the reactants and catalysts. In the synthesis of various 1,2,4-oxadiazoles, bases like potassium hydroxide or cesium carbonate in DMSO have been shown to provide excellent yields in short reaction times. nih.gov The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or 1,1'-carbonyldiimidazole (CDI) can facilitate the formation of the O-acyl intermediate under mild conditions. openmedicinalchemistryjournal.comresearchgate.net Optimization would involve screening various combinations of these conditions to find the ideal parameters for the specific synthesis of this compound.

Table 1: Factors Influencing Optimization of 1,2,4-Oxadiazole Synthesis

Parameter Common Options Effect on Process Efficiency
Solvent DMF, DMSO, Dioxane, THF, Ethanol Affects solubility of reactants and intermediates; can influence reaction rate and pathway. mdpi.comnih.govrjptonline.org
Base KOH, Cs₂CO₃, K₂CO₃, Triethylamine (TEA), DIPEA Catalyzes the cyclization-dehydration step; choice of base can significantly impact yield. nih.govrjptonline.org
Temperature Room Temperature to Reflux (~120°C) Higher temperatures or microwave irradiation can reduce reaction times but may increase side products. mdpi.comnih.gov

| Coupling Agent | DCC, EDCI, HATU, CDI | Facilitates the acylation of the amidoxime under milder conditions, improving yields for less reactive partners. researchgate.netrjptonline.org |

Chemical Reactivity Profile and Mechanistic Studies of this compound

The reactivity of the 1,2,4-oxadiazole ring is complex, featuring both electrophilic and nucleophilic centers. chim.it The presence of two nitrogen atoms and an oxygen atom within the ring creates distinct electronic properties at each position, influencing its stability and reaction pathways. The ring generally acts as an electron-withdrawing group. researchgate.net

The 1,2,4-oxadiazole ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the heteroatoms. sci-hub.st However, the N(4) atom is considered the most likely site for reactions with electrophiles, such as protonation or metal complexation. sci-hub.st

Conversely, the carbon atoms of the ring are electrophilic and susceptible to nucleophilic attack. chim.it The C(5) position is the most electrophilic center, a consequence of the electron-withdrawing effects of both the adjacent O(1) and N(4) atoms. sci-hub.st Therefore, this compound would be most reactive towards nucleophiles at the C(5) position. If the N-methylamino group were replaced by a good leaving group, this position would readily undergo nucleophilic aromatic substitution (SNAr) reactions. sci-hub.stnih.gov The C(3) position is a significantly weaker electrophilic center compared to C(5). sci-hub.st

The relatively weak O(1)-N(2) bond is a key feature of the 1,2,4-oxadiazole ring, making it susceptible to cleavage under thermal or photochemical conditions, or upon nucleophilic attack. chim.itresearchgate.net This susceptibility leads to a variety of ring-opening and rearrangement reactions, often yielding other, more stable heterocyclic systems. researchgate.net

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement of 1,2,4-oxadiazoles. chim.it It involves an intramolecular nucleophilic substitution where a nucleophilic atom within a side chain at the C(3) position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the O-N bond and the formation of a new heterocyclic ring. chim.itnih.gov For this compound, this specific rearrangement is unlikely as it requires a suitable nucleophilic side-chain at the C(3) position.

ANRORC Mechanism: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is another important pathway. chim.itresearchgate.net In this process, a strong nucleophile attacks an electrophilic carbon of the ring (typically C(5)), causing the ring to open. The resulting intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic product. chim.it For example, 3-chloro-1,2,4-oxadiazoles can react with amines at the C(5) position, leading to ring opening and rearrangement. chim.it

Other Rearrangements: The inherent instability of the ring allows for various other transformations. For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. nih.gov

The 1,2,4-oxadiazole ring is known for its limited thermal and photochemical stability, often undergoing rearrangements to form other heterocyclic systems. chim.it The specific degradation pathway is highly dependent on the nature and position of the substituents on the ring.

Thermal Stability: Thermolysis of 1,2,4-oxadiazoles often results in the cleavage of the weak O-N bond. Studies on 3-phenyl-1,2,4-oxadiazol-5-ylhydrazines, which are structurally similar to the target compound, show that heating leads to complex mixtures of products. rsc.org The thermolysis of these compounds yields various 1,2,4-triazolin-5-ones and s-triazines, suggesting a mechanism involving ring cleavage and rearrangement. rsc.org It is plausible that heating this compound would also lead to cleavage of the oxadiazole ring, followed by rearrangements potentially involving the exocyclic N-methylamino group. Other studies have shown that heating 3-aryl-5-methyl-1,2,4-oxadiazoles with benzylamine results in the formation of the corresponding aryl nitrile and N-acetylbenzylamine, indicating cleavage of the ring between the C(5) and O(1) atoms and the N(2) and C(3) atoms. rsc.org

Photochemical Stability: Photochemical rearrangements of 1,2,4-oxadiazoles are also common. chim.it Irradiation with UV light can provide the energy needed to break the O-N bond, initiating rearrangements similar to those observed under thermal conditions. The specific products formed would depend on the solvent and the electronic nature of the substituents. While specific photochemical studies on this compound are not available, the general behavior of the 1,2,4-oxadiazole class suggests a susceptibility to photochemical degradation and transformation. chim.itmdpi.com

Table 2: Summary of Potential Reactivity and Degradation Pathways

Reaction Type Position(s) Involved Key Features & Probable Outcome
Electrophilic Attack N(4) Protonation, alkylation, or metal complexation. sci-hub.st
Nucleophilic Attack C(5) > C(3) C(5) is highly electrophilic; attack can lead to substitution (if a leaving group is present) or ring opening (ANRORC). sci-hub.stchim.it
Thermal Rearrangement O(1)-N(2) bond Cleavage of the weak O-N bond, leading to rearrangement into more stable heterocycles like triazoles or triazines. chim.itrsc.org

| Photochemical Rearrangement | O(1)-N(2) bond | UV irradiation can induce ring cleavage and subsequent rearrangement, similar to thermal pathways. chim.it |

Advanced Structural Elucidation and Spectroscopic Characterization of N Methyl 3 Phenyl 1,2,4 Oxadiazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

¹H and ¹³C NMR Spectral Analysis for Chemical Shift and Coupling Information

The ¹H NMR spectrum provides information on the chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the N-methyl protons and the aromatic protons of the phenyl group. The N-methyl protons would likely appear as a singlet, while the phenyl protons would present as a complex multiplet. The chemical shifts (δ) are influenced by the electronic effects of the attached oxadiazole ring.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display signals for the methyl carbon, the carbons of the phenyl ring, and the two distinct carbons of the 1,2,4-oxadiazole (B8745197) ring. The carbons in the oxadiazole ring are expected to resonate at a lower field (higher ppm) due to the influence of the adjacent heteroatoms. researchgate.net Carbons in similar heterocyclic systems, like 1,3,4-oxadiazoles, typically show signals in the range of 161-165 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho, meta, para)7.4 - 8.1 (m)127 - 132
N-CH₃~3.1 (s)~30 - 35
C-phenyl (ipso)-~125
C3 (Oxadiazole)-~168
C5 (Oxadiazole)-~165

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations among the protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para). ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). scielo.org.zayoutube.com It would definitively link the N-methyl proton signal to the N-methyl carbon signal and each aromatic proton signal to its corresponding carbon in the phenyl ring.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of similar structures, such as 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, allows for well-founded predictions. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov The spectra of this compound would show a combination of vibrations from the N-methyl group, the phenyl ring, and the oxadiazole core. nih.gov

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 2960
C=N (Oxadiazole)Stretching1640 - 1690 ufv.br
C=C (Aromatic)Ring Stretching1450 - 1600
C-O-C (Oxadiazole)Asymmetric Stretching1200 - 1250
Ring Breathing (Phenyl)In-plane bending1000 - 1070 researchgate.net

The combination of FT-IR and Raman spectroscopy provides complementary information, aiding in a more complete assignment of the vibrational modes of the molecule. nih.gov

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight (175.18 g/mol ).

The fragmentation of oxadiazole derivatives often involves the cleavage of bonds adjacent to the heterocyclic ring and the subsequent breakdown of the ring itself. semanticscholar.org A plausible fragmentation pathway for this compound could involve:

Loss of a methyl radical (•CH₃) from the amine group.

Cleavage of the phenyl group.

Fission of the oxadiazole ring, potentially leading to fragments such as the benzonitrile (B105546) cation [C₆H₅CN]⁺.

Formation of nitrilium cations, which are common in the fragmentation of N-alkylated compounds. nih.gov

Predicted collision cross-section (CCS) data suggests the formation of various adducts, such as [M+H]⁺ at m/z 176.08183 and [M+Na]⁺ at m/z 198.06377. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is useful for characterizing compounds with conjugated systems. nih.gov

The structure of this compound contains a conjugated system extending across the phenyl ring and the 1,2,4-oxadiazole ring. The UV-Vis spectrum is therefore expected to exhibit absorption bands corresponding to π → π* transitions. These high-energy transitions are characteristic of aromatic and heterocyclic systems. Additionally, the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons may give rise to lower intensity n → π* transitions. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Computational Chemistry and in Silico Modeling of N Methyl 3 Phenyl 1,2,4 Oxadiazol 5 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine, DFT methods like B3LYP with a basis set such as 6-311G(d,p) can be employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.netbohrium.com These calculations provide a detailed picture of the molecule's electronic landscape, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The energies of HOMO and LUMO are crucial indicators of a molecule's reactivity. A lower HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the oxadiazole ring are expected to be electron-rich regions, while the hydrogen atoms of the methylamino group would be more electron-deficient.

Below is a table of hypothetical electronic properties for this compound, derived from typical values for similar oxadiazole derivatives found in the literature. irjweb.commdpi.com

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D
Total Energy-550 Ha

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov For this compound, MD simulations can be used to explore its conformational flexibility and its interactions with surrounding solvent molecules. researchgate.netresearchgate.net By simulating the motion of the molecule in a box of explicit solvent (e.g., water) over nanoseconds, researchers can observe the rotation around single bonds, such as the bond connecting the phenyl ring to the oxadiazole core.

These simulations can reveal the most stable conformations of the molecule and the energy barriers between them. The interaction of the molecule with water can also be analyzed in detail, identifying the formation of hydrogen bonds between the solvent and the amine group or the heteroatoms of the oxadiazole ring. researchgate.net The radial distribution function can be calculated to understand the structuring of solvent molecules around different parts of the solute. researchgate.net Such studies are crucial for understanding how the molecule will behave in a biological environment. nih.gov

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov For this compound, docking studies can be performed to investigate its potential as an inhibitor of a specific enzyme. The 1,2,4-oxadiazole (B8745197) scaffold is present in many compounds with demonstrated biological activity, making this an important area of investigation. nih.govnih.gov

The process involves preparing the 3D structure of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity. The results can identify the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.com

The following table illustrates hypothetical docking results for this compound with a protein target, based on typical results for similar compounds. mdpi.comnih.gov

ParameterResult
Target ProteinHypothetical Kinase
Docking Score (kcal/mol)-8.5
Interacting ResiduesLEU23, VAL31, ALA51, LYS68, ASP154
Key InteractionsHydrogen bond with ASP154, Hydrophobic interactions with LEU23, VAL31, ALA51

Note: These results are for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a set of 1,2,4-oxadiazole derivatives including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. iaea.orgrsc.org

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, electronic, or 3D in nature. The next step is to use statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model will have good statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated R² (q²). nih.govnih.gov

A hypothetical 3D-QSAR model for a series of 1,2,4-oxadiazole derivatives might yield the following statistical parameters: nih.govnih.gov

Statistical ParameterValue
q² (Cross-validated R²)0.65
R² (Non-cross-validated R²)0.88
F-value150
Number of Components5

Note: These are typical values for a statistically significant QSAR model.

Prediction of Key Physicochemical Descriptors and Reactivity Parameters through Computational Methods

Computational tools can rapidly predict a wide range of physicochemical properties for a molecule like this compound. These properties are essential for assessing its drug-likeness and potential for further development. Online platforms and specialized software can calculate descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. uni.lu

Reactivity parameters, which can be derived from DFT calculations, provide further insight into the molecule's chemical behavior. These include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. irjweb.com These descriptors are valuable in the early stages of drug discovery for filtering large libraries of compounds and prioritizing those with the most promising profiles.

Here is a table of predicted physicochemical properties for this compound, based on data from public databases. uni.lu

DescriptorPredicted Value
Molecular FormulaC₉H₉N₃O
Molecular Weight175.19 g/mol
XlogP1.4
Topological Polar Surface Area57.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Mechanistic Investigations of Biological Interactions Involving N Methyl 3 Phenyl 1,2,4 Oxadiazol 5 Amine

Identification and Characterization of Molecular Targets for 1,2,4-Oxadiazole (B8745197) Derivatives

The 1,2,4-oxadiazole scaffold is a versatile structural motif that interacts with a wide array of biological targets, leading to its investigation for numerous therapeutic applications, including anticancer, anti-inflammatory, antidiabetic, and neuroprotective roles. researchgate.netnih.gov Derivatives have been identified as potent modulators of various receptors and enzymes. lifechemicals.com Key molecular targets include signal transducer and activator of transcription 3 (STAT3), histone deacetylases (HDACs), monoamine oxidase B (MAO-B), adrenergic receptors, and enzymes involved in glucose metabolism like α-amylase and α-glucosidase. nih.govnih.govnih.govnih.govnih.gov The discovery of naturally occurring 1,2,4-oxadiazoles, such as phidianidines A and B from marine organisms and quisqualic acid from plant seeds, has further spurred interest in their biological activities. lifechemicals.comnih.gov

In vitro studies have confirmed the interaction of 1,2,4-oxadiazole derivatives with several receptor systems.

Adrenergic Receptors : Certain 1,2,4-oxadiazole derivatives synthesized to mimic the structure of β-adrenergic blockers and α-adrenergic imidazolinic drugs have been evaluated through receptor binding assays. nih.gov Some of these compounds demonstrated significant binding activity at α-adrenoceptors, comparable to the drug prazosin, although they showed poor affinity for β-adrenoceptors. nih.gov

Muscarinic Receptors : A series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as agonists for cortical muscarinic receptors, which are targets for cognitive disorders. acs.org

Glutamate (B1630785) Receptors : The naturally occurring 1,2,4-oxadiazole, quisqualic acid, is an alanine (B10760859) derivative that shows affinity for metabotropic glutamate receptors, which are considered therapeutic targets for neurological conditions like epilepsy and stroke. nih.gov

The 1,2,4-oxadiazole nucleus is a core component of many potent and selective enzyme inhibitors.

Monoamine Oxidase-B (MAO-B) : Several studies have highlighted 1,2,4-oxadiazole derivatives as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. mdpi.combohrium.com For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a highly potent and selective MAO-B inhibitor with an IC₅₀ value of 0.036 µM, while showing weak inhibition for the MAO-A isoform (IC₅₀ = 150 µM). mdpi.com

Histone Deacetylases (HDACs) : Derivatives containing the 1,2,4-oxadiazole ring have been developed as potent HDAC inhibitors for cancer therapy. doaj.orgresearchgate.net One series of hydroxamic acid derivatives featuring a 1,2,4-oxadiazole cap group showed potent inhibition, particularly against HDAC1, 2, and 3, with IC₅₀ values in the low nanomolar range. nih.gov Another class, based on a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO) scaffold, acts as selective class IIa HDAC inhibitors. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) : Persistent activation of STAT3 is a target in cancer therapy. nih.govresearchgate.net The derivative ODZ10117 (3-(2,4-dichloro-phenoxymethyl)-5-trichloromethyl- nih.govnih.govnih.govoxadiazole) was identified as a direct inhibitor of STAT3. nih.gov It targets the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and nuclear translocation, ultimately inhibiting its transcriptional activity with an IC₅₀ value of 7.5 μM. nih.govmdpi.com

α-Amylase and α-Glucosidase : Inhibition of these enzymes is a key strategy for managing type II diabetes. nih.gov Oxadiazole derivatives have shown significant inhibitory potential against both enzymes. nih.govbuketov.edu.kzresearchgate.netjournalgrid.com For example, certain 1,3,4-oxadiazole (B1194373) derivatives demonstrated potent α-glucosidase inhibition with IC₅₀ values as low as 12.27 µg/ml and α-amylase inhibition with an IC₅₀ of 13.09 µg/ml. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) : As a target for Alzheimer's disease, GSK-3β is inhibited by certain 1,3,4-oxadiazole derivatives. nih.gov Compound 20x from a reported series was a highly selective and potent GSK-3β inhibitor, and its binding mode was confirmed by X-ray co-crystallography. nih.gov

Topoisomerases : A 3,5-substituted 1,2,4-oxadiazole derivative was identified as a DNA topoisomerase IIα inhibitor with an IC₅₀ value of 147.7 μM. researchgate.net

Table 1: Selected Enzyme Inhibition Data for 1,2,4-Oxadiazole and Related Derivatives

Target Enzyme Derivative Class IC₅₀ Value Reference
MAO-B 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 0.036 µM mdpi.com
HDAC1 1,2,4-Oxadiazole-hydroxamic acid derivative (14b) 1.8 nM nih.gov
HDAC2 1,2,4-Oxadiazole-hydroxamic acid derivative (14b) 3.6 nM nih.gov
HDAC3 1,2,4-Oxadiazole-hydroxamic acid derivative (14b) 3.0 nM nih.gov
STAT3 3-(2,4-dichloro-phenoxymethyl)-5-trichloromethyl- nih.govnih.govnih.govoxadiazole 7.5 µM nih.gov
α-Glucosidase 1,3,4-Oxadiazole derivative (5a) 12.27 µg/ml nih.gov
α-Amylase 1,3,4-Oxadiazole derivative (5g) 13.09 µg/ml nih.gov
Topoisomerase IIα 3,5-substituted 1,2,4-oxadiazole (64) 147.7 µM researchgate.net

Various biophysical and computational techniques have been employed to elucidate the binding dynamics between 1,2,4-oxadiazole derivatives and their protein targets.

Molecular Docking : This is the most frequently used method to predict and analyze the binding modes of oxadiazole derivatives within the active sites of target proteins. researchgate.netmdpi.com Docking studies have provided insights into the interactions of derivatives with enzymes like STAT3, α-amylase, α-glucosidase, and caspase-3, often revealing key hydrogen bonds and hydrophobic interactions responsible for their activity. nih.govnih.govbuketov.edu.kzmdpi.com

X-ray Crystallography : Co-crystallization of a ligand with its target protein provides high-resolution structural data on their interaction. This technique was used to determine the binding mode of a potent 1,3,4-oxadiazole derivative with GSK-3β, offering definitive evidence of its binding orientation. nih.gov The crystal structure of another 1,2,4-oxadiazole derivative was confirmed via X-ray diffraction analysis, revealing its planar conformation. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations have been used to study the stability and dynamics of the ligand-protein complex over time. This method was applied to investigate the interactions between 1,2,4-oxadiazole derivatives and target proteins from Leishmania infantum. mdpi.comnih.gov

Affinity Chromatography and Mass Spectrometry : These techniques were used in a target identification study, which revealed that the protein Rpn6, a subunit of the 26S proteasome, is a direct target of certain 1,2,4-oxadiazole derivatives that activate the Nrf2 signaling pathway. acs.org

Cellular Pathway Modulation Studies in Research Models

Derivatives of 1,2,4-oxadiazole have been shown to modulate critical cellular signaling pathways, particularly those involved in cell proliferation and death, making them a focus of anticancer research. nih.gov

Apoptotic and p53 Signaling Pathways : Many 1,2,4-oxadiazole derivatives are potent inducers of apoptosis. nih.gov They can trigger programmed cell death through the activation of effector caspases like caspase-3. mdpi.com In some cancer cell lines, 1,3,4-oxadiazole derivatives have been shown to induce apoptosis via a p53-mediated intrinsic pathway. arabjchem.org This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. arabjchem.org Similar modulation of apoptotic proteins was observed for 1,2,3-triazole/1,2,4-oxadiazole hybrids. tandfonline.com HDAC inhibitors containing a 1,2,4-oxadiazole scaffold also induce apoptosis. nih.govresearchgate.net

Cell Cycle Regulation : The antiproliferative effects of these compounds are often linked to their ability to halt the cell cycle. New nortopsentin analogs containing a 1,2,4-oxadiazole ring were found to cause cell cycle arrest in the G0-G1 phase in MCF-7 breast cancer cells. nih.gov Other derivatives have been shown to induce G1 phase arrest or G2/M arrest in different cancer cell lines. nih.govtandfonline.com

Other Signaling Pathways : A class of 1,2,4-oxadiazole derivatives has been identified as activators of the Nrf2-ARE pathway by targeting the proteasome subunit Rpn6. acs.org This pathway is crucial for protecting cells from oxidative stress. Additionally, some derivatives have been found to inhibit NF-κB activation, a key pathway in inflammation. researchgate.net

Structure-Activity Relationship (SAR) Studies of N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine Analogues

Although SAR studies for this compound itself are not available, extensive research on analogous 1,2,4-oxadiazole derivatives provides valuable insights into how structural modifications affect biological activity. tandfonline.comnih.gov The 1,2,4-oxadiazole ring serves as a rigid scaffold, and substitutions at its 3- and 5-positions are critical for determining potency and selectivity. researchgate.netresearchgate.net

The nature and position of substituents on the 1,2,4-oxadiazole core and its appended rings dramatically influence molecular recognition and biological activity.

For HDAC Inhibition : In the case of 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) based class IIa HDAC inhibitors, the CF₃ group at the 5-position is absolutely critical for potency. nih.gov Replacing it with a difluoromethyl (CHF₂), methyl, or hydrogen atom resulted in a drastic loss of activity. nih.gov The regioisomeric position of the oxygen atom in the 1,2,4-oxadiazole ring was also found to be crucial for activity. nih.gov

For MAO-B Inhibition : SAR studies revealed that a 1,2,4-oxadiazole scaffold with a phenyl ring at position 3 and a thiophene (B33073) motif at position 5 was optimal for MAO-B inhibition. nih.govnih.gov Furthermore, replacing a central amide group in a known inhibitor structure with a 1,2,4-oxadiazole ring served as an effective bioisosteric modification that retained potent activity. mdpi.com

For Anticancer Activity : In a series of 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids, the introduction of an electron-withdrawing group (EWG) on the 5-aryl ring of the 1,2,4-oxadiazole increased antitumor activity, with a nitro group at the meta position being particularly favorable. nih.gov For 1,2,3-triazole/1,2,4-oxadiazole hybrids, substitution on the phenyl group attached to the 1,2,4-oxadiazole core significantly enhanced antiproliferative action, where methoxy (B1213986) groups were more effective than halogen atoms. tandfonline.com In another study, halogen substitutions were found to enhance lipophilicity and target interactions. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 1,2,4-Oxadiazole Derivatives

Target/Activity Favorable Structural Features Unfavorable Structural Features Reference
HDAC Inhibition (Class IIa) CF₃ group at C5 of the oxadiazole ring. CHF₂, CH₃, or H at C5; regioisomeric oxadiazoles (B1248032). nih.gov
MAO-B Inhibition Phenyl at C3 and thiophene at C5 of the oxadiazole. - nih.gov
Anticancer (General) Electron-withdrawing groups (e.g., meta-NO₂) on the 5-aryl ring. Halogen atoms (in some series). nih.gov
Anticancer (Hybrids) Methoxy groups on the phenyl ring of the oxadiazole moiety. Methyl group on the phenyl ring. tandfonline.com
α-Amylase/α-Glucosidase Hydroxyl groups on aryl substituents. - nih.gov

Stereochemical Aspects of Interactions in Oxadiazole Systems

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. The interaction between a drug and its biological target, such as a receptor or enzyme, is highly specific and often likened to a lock and key mechanism, where the drug's shape must be complementary to the binding site of the target. While the 1,2,4-oxadiazole ring itself is planar and achiral, the substituents attached to it can introduce chiral centers or axes, leading to stereoisomers with potentially different pharmacological profiles.

In the case of this compound, the potential for stereoisomerism arises from the N-methylamino group at the 5-position. Although a simple N-alkyl amine would typically undergo rapid pyramidal inversion at the nitrogen atom, preventing the isolation of stable enantiomers, restricted rotation around the C5-N bond due to steric hindrance or electronic effects could, in principle, lead to atropisomerism. However, for a small methyl group, this barrier to rotation is expected to be low.

While direct stereochemical studies on this compound are not prevalent in the literature, the importance of stereochemistry in analogous systems is well-documented. For example, the enantiomers of amphetamine, which also features a methyl group on an amino-ethyl side chain, exhibit different pharmacological activities. nih.govwikipedia.orgwikipedia.orgdea.govoup.com Dextroamphetamine is a more potent central nervous system stimulant than levoamphetamine. wikipedia.orgwikipedia.org This difference is attributed to the differential binding of the enantiomers to their target proteins. wikipedia.orgwikipedia.org

Furthermore, studies on N-alkylated compounds have shown that the nature and size of the alkyl group can significantly influence receptor affinity and selectivity. nih.govacs.org This underscores that even small changes in the stereochemical and steric properties of a molecule can have profound effects on its biological interactions.

In a study on 1,2,4-oxadiazole-based muscarinic agonists, the geometry and conformational flexibility of the cationic head group, which includes a nitrogen atom, were found to markedly influence efficacy and affinity. mdpi.com This highlights that even when a stable chiral center is absent, the conformational preferences of substituted amino groups are critical for biological activity.

Therefore, while this compound may not exist as stable, isolable enantiomers under normal conditions, its preferred conformation and the spatial orientation of the N-methylamino group upon interaction with a biological target are critical stereochemical aspects that will dictate its pharmacological activity.

Rational Design Principles for Modulating Molecular Interactions based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to the process of rational drug design. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can deduce the key molecular features required for interaction with a biological target. For this compound, rational design principles can be derived from SAR studies of structurally related 3,5-disubstituted 1,2,4-oxadiazoles.

The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide or ester functionalities, offering improved metabolic stability while maintaining the ability to participate in crucial hydrogen bonding interactions. nih.gov The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, a key interaction for the binding of many 1,2,4-oxadiazole derivatives to their biological targets. nih.govnih.gov

Table 1: SAR of 3-Aryl-5-substituted-1,2,4-oxadiazole Derivatives

Compound 3-Aryl Substituent 5-Substituent Biological Activity Key Interactions
Analog 1 Phenyl-NHCH₃Reference Compound-
Analog 2 4-Trifluoromethylphenyl-CH₂-NH-CinnamoylMpro Inhibition (IC₅₀ = 46 µM) nih.govHydrogen bonding with Q192, π-anion interaction with E166, π-alkyl interactions with M165, P168. nih.gov
Analog 3 4-Trifluoromethylphenyl-CH₂-NH-Cinnamoyl with benzyl (B1604629) groupImproved Mpro Inhibition (IC₅₀ = 5.27 µM) nih.govAdditional π-alkyl interaction with M49 in the hydrophobic S2 pocket. nih.gov
Analog 4 3-Cyclopentyloxy-4-methoxyphenylPiperidin-4-ylPDE4B2 Inhibition (IC₅₀ = 5.28 µM) oup.comInteractions of the 3-cyclopentyloxy-4-methoxyphenyl group. oup.com

This table is for illustrative purposes and combines data from different studies on 3,5-disubstituted 1,2,4-oxadiazoles to demonstrate SAR principles.

Based on the available literature for related compounds, the following rational design principles can be proposed for modulating the molecular interactions of this compound:

Modification of the 3-Phenyl Group: The phenyl group at the 3-position is a key feature that can engage in hydrophobic and π-stacking interactions with the target protein. nih.gov Introducing substituents on this ring can modulate these interactions and influence activity.

Electron-withdrawing groups: In some series of 1,2,4-oxadiazoles, the introduction of electron-withdrawing groups on the 3-phenyl ring has been shown to enhance activity. nih.gov For example, a trifluoromethyl group can participate in hydrogen bonding and other favorable interactions. nih.gov

Hydrophobic substituents: Increasing the hydrophobicity of this substituent may enhance binding to hydrophobic pockets in the target protein.

Modification of the 5-N-methylamino Group: The amino group at the 5-position is crucial for establishing hydrogen bond interactions, acting as both a donor (N-H) and an acceptor (the nitrogen lone pair).

N-Alkylation: The size and nature of the alkyl group on the nitrogen can significantly impact affinity and selectivity. nih.govacs.org While the methyl group in the parent compound is small, increasing the alkyl chain length or introducing branching could probe the steric limits of the binding pocket. However, this may also lead to a loss of activity if the pocket is constrained.

Bioisosteric Replacement: The N-methylamino group could be replaced with other functional groups that can mimic its hydrogen bonding capabilities and steric profile. For example, small cyclic amines or other polar functional groups could be explored.

Exploiting Specific Interactions:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-oxadiazole ring are potential hydrogen bond acceptors. nih.govnih.gov Modifications to the substituents at the 3 and 5-positions can alter the electronic properties of the ring and its ability to form these bonds.

Hydrophobic Interactions: The phenyl ring and the methyl group provide opportunities for hydrophobic interactions. nih.gov Introducing additional hydrophobic moieties at appropriate positions could enhance binding affinity. For instance, as seen in the development of Mpro inhibitors, adding a benzyl group to the cinnamoyl moiety at the 5-position led to a significant improvement in potency by accessing a hydrophobic pocket. nih.gov

Synthesis and Characterization of Analogues and Derivatives of N Methyl 3 Phenyl 1,2,4 Oxadiazol 5 Amine

Design and Synthesis of Structurally Modified N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine Analogues

The structural modification of this compound analogues is a key strategy for exploring structure-activity relationships (SAR) and developing novel chemical entities. The design of these analogues often involves the modification or substitution of the phenyl ring, the N-methyl group, or the 1,2,4-oxadiazole (B8745197) core itself.

A common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. acs.org This method allows for significant diversity in the final products by varying the starting carboxylic acids and nitriles. For instance, a one-pot synthesis can be employed where a carboxylic acid is activated and reacted with an amidoxime, which is generated in situ from a nitrile and hydroxylamine. acs.org The resulting O-acylamidoxime then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. acs.org

Another versatile method for creating analogues is the reaction of amidoximes with acylating agents. For example, diffractaic acid has been used to synthesize novel 1,2,4-oxadiazole derivatives by activating its carboxyl group with carbonyldiimidazole (CDI) and then reacting it with an appropriate amidoxime. researchgate.net This approach allows for the introduction of complex and biologically relevant moieties onto the 1,2,4-oxadiazole scaffold.

Furthermore, modifications can be introduced by linking the 1,2,4-oxadiazole core to other heterocyclic systems. For example, derivatives have been synthesized where the 1,2,4-oxadiazole is linked to 5-fluorouracil (B62378), a known anticancer agent, to create hybrid molecules with potentially enhanced biological activity. nih.gov The synthesis of these compounds often involves multi-step sequences, starting with the functionalization of the parent molecules, followed by the formation of the 1,2,4-oxadiazole ring. nih.gov

The table below summarizes various synthetic strategies for preparing analogues of this compound.

Synthetic Strategy Starting Materials Key Intermediates Resulting Analogues Reference
One-pot synthesisCarboxylic acids, NitrilesAmidoximes, O-acylamidoximes3,5-disubstituted 1,2,4-oxadiazoles acs.org
Acylation of amidoximesDiffractaic acid, AmidoximesActivated carboxylic acid1,2,4-oxadiazoles with natural product moieties researchgate.net
Molecular hybridization5-Fluorouracil derivatives, Substituted benzoic acidsAmidoxime intermediates1,2,4-oxadiazole-linked 5-fluorouracil derivatives nih.gov
N-alkylation/arylation3-phenyl-1,2,4-oxadiazol-5-amine-N-substituted derivatives sigmaaldrich.commdpi.com

Bioisosteric Replacements within the 1,2,4-Oxadiazole Scaffold for Research Purposes

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities due to its similar size, geometry, and electronic properties, as well as its enhanced metabolic stability. acs.orgresearchgate.netnih.gov

The 1,2,4-oxadiazole ring is resistant to hydrolysis by esterases, which can be a significant advantage in developing more stable research compounds. researchgate.net This stability allows for more reliable in vitro and in vivo studies. Moreover, the 1,2,4-oxadiazole moiety can participate in hydrogen bonding interactions, mimicking the hydrogen bond acceptor properties of esters and amides. nih.gov

A notable bioisosteric replacement involves the substitution of the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. rsc.org While both are oxadiazole isomers, they exhibit distinct physicochemical properties. Studies have shown that 1,3,4-oxadiazole isomers tend to have lower lipophilicity (log D) and improved metabolic stability compared to their 1,2,4-oxadiazole counterparts. acs.org This can be attributed to the different charge distributions and dipole moments of the two regioisomers. acs.org For example, in the context of cannabinoid receptor 2 (CB2) ligands, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in compounds with higher polarity and reduced metabolic degradation. rsc.org

Another important bioisosteric replacement is the use of the 1,2,4-oxadiazole ring to substitute other heterocyclic systems or functional groups. For instance, the introduction of a 1,2,4-oxadiazole ring has been shown to be a successful strategy in the development of potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govplu.mx

The following table highlights key bioisosteric replacements involving the 1,2,4-oxadiazole scaffold.

Original Functional Group/Scaffold Bioisosteric Replacement Rationale/Observed Outcome Reference
Ester/Amide1,2,4-OxadiazoleIncreased metabolic stability, resistance to hydrolysis acs.orgresearchgate.netnih.gov
1,2,4-Oxadiazole1,3,4-OxadiazoleHigher polarity, reduced metabolic degradation, altered receptor affinity acs.orgrsc.org
Various functional groups1,2,4-OxadiazoleIntroduction of a rigid, planar linker; modulation of electronic properties nih.govplu.mx

Strategies for Constructing Research Probes and Tool Compounds Based on the this compound Framework

The this compound framework can be elaborated to create sophisticated research probes and tool compounds. These tools are essential for studying biological processes, target validation, and understanding mechanisms of action.

One common strategy is the development of fluorescent probes. This involves attaching a fluorophore to the 1,2,4-oxadiazole scaffold. The inherent properties of the oxadiazole, such as its rigid and planar nature, can be advantageous in probe design. For example, a probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton (a regioisomer) has been developed as a pH-responsive sensor. nih.gov This probe exhibits changes in its colorimetric and fluorescent properties in response to pH changes, allowing for real-time monitoring of this parameter in biological systems. nih.gov A similar strategy could be applied to the this compound framework by introducing environmentally sensitive dyes.

Another approach is the creation of photoaffinity labels. This would involve incorporating a photoreactive group, such as an azido (B1232118) or diazirine moiety, into the structure of an this compound analogue. Upon photoactivation, the probe can covalently bind to its biological target, allowing for its identification and characterization.

Furthermore, the synthesis of biotinylated or "clickable" derivatives of this compound can facilitate the isolation and identification of binding partners. For instance, incorporating a terminal alkyne or azide (B81097) group would allow for the use of "click chemistry" to attach reporter tags, such as biotin (B1667282) or a fluorescent dye, for pull-down experiments and imaging studies. mdpi.com

The design of these research tools requires a careful balance between maintaining the desired biological activity and incorporating the necessary reporter or reactive group without causing significant steric hindrance or altering the compound's intrinsic properties.

The table below outlines strategies for constructing research probes from the this compound framework.

Probe/Tool Type Strategy Application Key Features Reference (Illustrative)
Fluorescent ProbeConjugation of a fluorophore to the oxadiazole scaffoldReal-time monitoring of biological parameters (e.g., pH), cellular imagingEnvironmentally sensitive fluorescence, potential for ratiometric sensing nih.gov
Photoaffinity LabelIncorporation of a photoreactive group (e.g., azido, diazirine)Target identification and validationCovalent binding to the target upon photoactivation-
Biotinylated/Clickable ProbeAttachment of biotin or a "clickable" handle (e.g., alkyne, azide)Isolation and identification of binding partners (pull-down assays), imagingHigh-affinity tag for purification, versatile conjugation via click chemistry mdpi.com

Advanced Analytical Method Development for N Methyl 3 Phenyl 1,2,4 Oxadiazol 5 Amine Research

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC, TLC)

Chromatographic techniques are indispensable tools in the synthesis and purification phases of N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine research. They allow for the separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed. In a hypothetical research scenario, a C18 column would be employed with a gradient mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The method's effectiveness is demonstrated by its ability to separate the main compound peak from any potential impurities, with detection commonly performed using a Diode-Array Detector (DAD) or a UV detector set to a wavelength where the compound exhibits maximum absorbance. For instance, a study on a related 1,3,4-oxadiazole (B1194373) derivative utilized a C18 column with a gradient of acetonitrile and orthophosphoric acid, achieving good separation and demonstrating the method's stability-indicating capabilities. thieme-connect.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC offers high-resolution separation. To analyze this compound using GC, derivatization may be necessary to increase its volatility and thermal stability, for example, through acylation of the amine group. A chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, could be used to separate potential enantiomers of the compound or its precursors. sigmaaldrich.com The choice of injector temperature, oven temperature program, and detector (typically a Flame Ionization Detector, FID) would be optimized to achieve sharp peaks and baseline separation.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.netmdpi.com A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is selected to achieve a retention factor (Rf) for the target compound that allows for clear separation from other spots on the plate. researchgate.net Visualization can be achieved under UV light (254 nm) if the compound is UV-active, or by using staining reagents that react with the functional groups present in the molecule. epfl.ch

Table 1: Illustrative HPLC Method Parameters for Purity Assessment This table presents a hypothetical set of parameters for the analysis of this compound, as specific published methods are not available. These values are based on common practices for similar small molecules.

Parameter Value
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD, 254 nm
Injection Volume 10 µL

| Expected Retention Time | ~12.5 min |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification in Research Samples

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are essential for trace-level quantification and structural elucidation of metabolites in complex biological research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of small molecules in biological matrices like plasma, urine, or tissue homogenates from research studies. nih.gov An LC method similar to the one described for HPLC would be developed. The mass spectrometer, typically a triple quadrupole, would be operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for this compound and monitoring its fragmentation into specific product ions. For this compound (C₉H₉N₃O, monoisotopic mass: 175.07 g/mol ), the [M+H]⁺ ion would be m/z 176.08. uni.lu In a research setting, potential metabolites could be identified by searching for predicted metabolic transformations, such as hydroxylation of the phenyl ring (+16 Da) or N-demethylation (-14 Da). Studies on other complex oxadiazole-containing molecules have successfully used LC-MS/MS to identify a wide range of metabolites formed through oxidation, conjugation, and hydrolytic ring-opening. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in research samples. In the context of metabolomics research, GC-MS can be used to profile endogenous metabolites that are altered upon exposure to a compound. nih.gov For this compound, GC-MS analysis would likely require derivatization to enhance volatility. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for identification. This technique is particularly useful for identifying metabolites in in vitro research systems, such as liver microsome incubations.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis This table illustrates potential Multiple Reaction Monitoring (MRM) transitions that could be developed for this compound and a plausible metabolite in a research context. These are predictive and require experimental validation.

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed Identity
This compound 176.08 118.06 [M+H]⁺ → [Phenyl-C≡N-O]⁺
176.08 91.05 [M+H]⁺ → [C₇H₇]⁺

| Hydroxy-N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine | 192.08 | 134.06 | [M+H]⁺ → [HO-Phenyl-C≡N-O]⁺ |

Capillary Electrophoresis for High-Resolution Separations and Interaction Studies

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC and GC. It provides extremely high separation efficiency, making it ideal for resolving complex mixtures or analyzing minute sample volumes.

For this compound, which contains a basic amine group, Capillary Zone Electrophoresis (CZE) would be the most direct mode. The analysis would be performed in a fused-silica capillary using a buffer with a pH below the pKa of the secondary amine, ensuring the analyte is protonated and migrates toward the cathode. The migration time would be characteristic of its mass-to-charge ratio.

Furthermore, CE is a powerful technique for studying non-covalent interactions, such as the binding of a compound to a protein or other biological macromolecule in a research setting. Affinity Capillary Electrophoresis (ACE) could be used to determine binding constants by observing the change in the migration time of the compound in the presence of increasing concentrations of the interacting partner in the running buffer.

Electrochemical Methods for Redox Behavior Characterization and Sensing in Research

Electrochemical methods can provide valuable insights into the redox properties of this compound and can be adapted for the development of specialized sensors.

Cyclic Voltammetry (CV): CV is a fundamental technique to probe the oxidation and reduction potentials of a molecule. A research study would involve dissolving this compound in a suitable solvent containing a supporting electrolyte and scanning a potential range at a working electrode (e.g., glassy carbon). The resulting voltammogram would reveal if the oxadiazole ring, the phenyl group, or the amine moiety undergoes electron transfer within the tested potential window. This information is valuable for understanding potential metabolic pathways involving redox reactions and for assessing the compound's electronic properties. While direct studies on this specific molecule are not publicly available, research on other nitrogen-containing heterocyclic compounds like oxadiazoles (B1248032) and triazoles often includes electrochemical characterization to understand their electronic behavior. researchgate.net

Electrochemical Sensing: Based on a characteristic redox signal observed in CV, a more sensitive quantitative method like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) could be developed. In a research setting, this could lead to the creation of a specialized electrochemical sensor for the rapid detection of this compound without the need for extensive sample preparation or chromatographic separation.

Future Directions and Emerging Research Paradigms for N Methyl 3 Phenyl 1,2,4 Oxadiazol 5 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and materials science. For N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine, these computational tools offer a powerful approach to accelerate the design of new analogs with tailored properties.

Predictive Modeling for Biological Activity: Researchers are increasingly using in silico methods to predict the biological activities of heterocyclic compounds. For instance, molecular docking studies have been successfully employed to predict the binding of 1,2,4-oxadiazole (B8745197) derivatives to various biological targets, such as the human vascular endothelial growth factor receptor 2 (VEGFR-2) enzyme, a key player in angiogenesis. nih.gov ML models, trained on datasets of known active and inactive compounds, can identify quantitative structure-activity relationships (QSAR) to guide the synthesis of more potent and selective analogs of this compound. These models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to de-risk and prioritize candidates early in the discovery pipeline. nih.gov

Generative Models for Novel Scaffolds: Beyond predictive modeling, generative AI algorithms can design novel molecules from scratch. By learning the underlying chemical patterns of known bioactive molecules, these models can propose new 1,2,4-oxadiazole derivatives, including variations of the N-methyl and phenyl groups on the core structure, that are predicted to have high affinity for a specific biological target. This approach can expand the chemical space around the this compound scaffold, leading to the discovery of compounds with improved efficacy and novel mechanisms of action.

Below is a table summarizing potential AI and ML applications for the target compound:

AI/ML ApplicationObjectivePotential Impact on this compound Research
Predictive Modeling (QSAR, Docking)Forecast biological activity and physicochemical properties.Accelerated identification of derivatives with enhanced therapeutic potential.
Generative Adversarial Networks (GANs)Design novel molecular structures with desired properties.Discovery of new analogs with unique pharmacological profiles.
Natural Language Processing (NLP)Extract insights from scientific literature and patents.Identification of unexplored research opportunities and potential applications.

Exploration of Novel Catalytic and Sustainable Synthetic Routes for Oxadiazoles (B1248032)

The synthesis of 1,2,4-oxadiazoles has traditionally relied on methods that can be time-consuming and generate significant waste. nih.gov Future research will undoubtedly focus on the development of more efficient, catalytic, and environmentally benign synthetic strategies for this compound and its derivatives.

Catalytic Approaches: Recent studies have highlighted the use of transition metal catalysts, such as copper(I) and manganese(II), to facilitate the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.comresearchgate.net These catalysts can enable reactions under milder conditions and with higher efficiency. For example, a copper(I)-catalyzed one-pot synthesis of 1,3,4-oxadiazoles from tertiary amines has been reported, showcasing the potential for direct functionalization of C-H bonds. mdpi.com Adapting such catalytic systems for the synthesis of 5-amino-1,2,4-oxadiazoles could provide a more streamlined route to this compound. The use of solid catalysts like zeolites (e.g., ZSM-11) also presents a promising avenue for developing reusable and eco-friendly synthetic protocols. nih.gov

Sustainable and Green Chemistry: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times and the use of volatile organic solvents in the preparation of oxadiazole derivatives. nih.govnih.gov The development of a sustainable protocol for this compound could involve a one-pot reaction under solvent-free conditions or in aqueous media, minimizing the environmental impact. nih.gov

The following table summarizes emerging synthetic strategies for oxadiazoles:

Synthetic StrategyKey FeaturesRelevance to this compound
Transition Metal Catalysis (Cu, Mn)Mild reaction conditions, high yields, potential for novel bond formations.Efficient and selective synthesis of the target compound and its analogs.
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often higher yields. nih.govAccelerated synthesis and library generation for structure-activity relationship studies.
Ultrasound-Assisted SynthesisEnhanced reaction rates, use of greener solvents. nih.govDevelopment of environmentally friendly synthetic routes.
Solid-Phase SynthesisFacilitated purification, potential for automation and combinatorial chemistry.High-throughput synthesis of a library of derivatives for screening.

Development of this compound as Chemical Biology Tools and Probes

The unique structural and electronic properties of the 1,2,4-oxadiazole ring make it an attractive scaffold for the development of chemical biology tools and probes. This compound could be functionalized to create molecules that can interrogate biological systems with high precision.

Fluorescent Probes: The conjugation of a fluorophore to the this compound core could lead to the development of novel fluorescent probes. These probes could be designed to be sensitive to specific microenvironments, such as pH or the presence of certain ions, allowing for real-time imaging in living cells. nih.gov For example, a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe has been shown to exhibit a colorimetric and fluorescent response to changes in pH. nih.gov

Bioorthogonal Chemistry: The reactivity of the 1,2,4-oxadiazole ring could be harnessed for bioorthogonal chemistry applications. By introducing a reactive handle onto the this compound structure, it could be used to label biomolecules in their native environment without interfering with biological processes. This would enable the study of protein function, tracking of drug molecules, and the development of novel diagnostic tools.

Investigation of Unexplored Reactivity and Transformation Pathways

While the synthesis of 1,2,4-oxadiazoles is well-established, there is still much to learn about the reactivity and potential transformations of this heterocyclic system. The 1,2,4-oxadiazole ring is known to be relatively stable but can undergo rearrangements under certain conditions, such as photochemical or thermal induction. chim.it

Ring Transformation Reactions: The Boulton-Katritzky rearrangement is a well-known thermal transformation of 1,2,4-oxadiazoles. chim.it Investigating the reactivity of this compound under various thermal and photochemical conditions could lead to the discovery of novel heterocyclic scaffolds. The substituents on the oxadiazole ring are known to influence its reactivity, and the N-methyl and phenyl groups of the target compound may lead to unique transformation pathways.

Nucleophilic and Electrophilic Substitutions: The C3 and C5 positions of the 1,2,4-oxadiazole ring are susceptible to nucleophilic attack. chemicalbook.com Further exploration of the reactivity of this compound with a range of nucleophiles could provide access to a diverse array of functionalized derivatives. Conversely, while the oxadiazole ring is generally inert to electrophilic substitution, the development of new methods for direct functionalization remains a key area of interest. chemicalbook.com

Synergistic Research with Advanced Materials Science and Optoelectronic Applications of Oxadiazoles

The electron-deficient nature of the oxadiazole ring makes it a valuable component in materials for organic electronics. tcichemicals.comrsc.org Research into the materials science applications of this compound could open up new technological frontiers.

Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives are widely used as electron-transporting and hole-blocking materials in OLEDs due to their high thermal stability and electron affinity. tcichemicals.comrsc.org The incorporation of this compound into novel polymers or as a dopant in the emissive layer of an OLED could lead to devices with improved efficiency, stability, and color purity. Hybrid materials combining carbazole (B46965) and oxadiazole moieties have shown promise as emitters in thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgacs.org

Organic Photovoltaics (OPVs): The electron-accepting properties of the 1,2,4-oxadiazole core also make it a candidate for use in organic photovoltaic devices. By pairing it with an electron-donating material, this compound derivatives could be explored as non-fullerene acceptors in the active layer of organic solar cells.

The potential applications in materials science are summarized below:

Application AreaRole of this compoundPotential Advantages
Organic Light-Emitting Diodes (OLEDs)Electron-transporting material, hole-blocking material, or emitter. tcichemicals.comrsc.orgImproved device efficiency, stability, and lifetime.
Organic Photovoltaics (OPVs)Electron-acceptor material.Development of efficient and low-cost solar cells.
Organic Field-Effect Transistors (OFETs)n-type semiconductor.Fabrication of complementary logic circuits.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional refluxDMF80–10012 h60–70
Microwave-assistedDMSO1201 h80–85
Burgess ReagentTHF100 (microwave)2 h75–80

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound in antimicrobial activity?

Methodological Answer:
SAR studies focus on:

  • Substituent variation: Introduce electron-withdrawing (e.g., -CF₃) or -donating groups (e.g., -OCH₃) on the phenyl ring to modulate electronic effects and hydrogen bonding .
  • Bioisosteric replacements: Replace the oxadiazole ring with triazoles or thiadiazoles to assess impact on target binding .
  • In vitro assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Correlate substituent effects with activity trends .

Key Insight: Trifluoromethyl substitution enhances lipophilicity and metabolic stability, improving antimicrobial potency by 3–5 fold compared to unsubstituted analogs .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structural identity of this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methylamine group (δ 2.8–3.2 ppm) .
  • Mass spectrometry (MS): ESI-MS detects the molecular ion peak at m/z 175.191 (C₉H₉N₃O) .
  • IR spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (N-O stretch) validate the oxadiazole ring .

Note: Purity >95% is confirmed via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced: What strategies can resolve contradictions in reported biological activity data for oxadiazole derivatives?

Methodological Answer:

  • Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Purity validation: Use orthogonal techniques (HPLC, LC-MS) to confirm compound integrity, as impurities >5% can skew activity .
  • Structural analogs: Compare activity of N-methyl-3-phenyl derivatives with cyclopropyl or trifluoromethyl-substituted analogs to isolate substituent effects .

Case Study: Discrepancies in antimicrobial MIC values (2–16 µg/mL) were resolved by verifying compound stability in DMSO over 48 hours .

Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), but soluble in DMSO (50 mg/mL). Pre-formulate with cyclodextrins for in vivo studies .
  • Stability: Degrades under strong acidic/basic conditions (pH <3 or >10). Use neutral buffers for dissolution .
  • LogP: Calculated XlogP = 1.3 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in CNS studies .

Advanced: How can computational modeling predict interaction mechanisms with target enzymes?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI). Key interactions:
    • Hydrogen bonding between oxadiazole N and Arg40.
    • π-π stacking of the phenyl ring with Tyr158 .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates stable complexes .

Validation: Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Basic: What are the common impurities in synthesis, and how are they mitigated?

Methodological Answer:

  • Incomplete cyclization: Detect unreacted amidoxime via TLC (Rf = 0.3 in ethyl acetate/hexane). Purify via silica gel chromatography .
  • Oxidation byproducts: Use inert atmosphere (N₂/Ar) during synthesis to prevent oxadiazole ring oxidation .
  • Hydrolysis products: Avoid aqueous workup at extreme pH; use neutral extraction conditions .

Advanced: How do electronic effects of phenyl ring substituents impact reactivity and bioactivity?

Methodological Answer:

  • Hammett analysis: Plot log(IC₅₀) against σ values of substituents. Electron-withdrawing groups (σ >0) enhance antimicrobial activity by increasing electrophilicity .
  • Quantum calculations: DFT (B3LYP/6-31G*) shows electron-deficient rings increase LUMO energy, favoring nucleophilic attack in target binding .

Example: -CF₃ substitution lowers MIC from 16 µg/mL (parent) to 4 µg/mL due to enhanced membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.